Humulane
Description
Historical Context and Evolution of Humulane Research
This compound, also known as α-humulene or α-caryophyllene, was first identified in the essential oils of Humulus lupulus (hops), the plant from which it derives its name. nih.govwikipedia.org Early research focused on isolating and characterizing this compound, driven by its presence in economically important plants like hops and its contribution to their organoleptic properties. The structural elucidation of this compound, revealing its 11-membered ring, marked a significant step in understanding the complexity of sesquiterpenoid structures. nih.gov Over time, research expanded beyond its occurrence to investigate its biosynthesis, chemical reactivity, and potential biological activities. The recognition of its unique macrocyclic structure spurred interest in developing synthetic strategies to access this compound and its analogues. baranlab.org
Structural Significance of the this compound Skeleton in Natural Product Chemistry
The this compound skeleton is defined by an 11-membered monocyclic ring containing three non-conjugated carbon-carbon double bonds. wikipedia.org This macrocyclic structure presents significant challenges and opportunities in organic synthesis due to its conformational flexibility and the presence of multiple reactive sites. The specific arrangement of methyl groups and double bonds (typically with E configurations at positions 1, 4, and 8) contributes to its distinct chemical identity. wikipedia.orguni.lu
The this compound skeleton serves as a precursor to a variety of complex natural products through various enzymatic transformations, including cyclization, oxidation, and rearrangement reactions. For example, it is an isomer of β-caryophyllene, and the two are often found together in nature. wikipedia.org Further modifications of the this compound core lead to diverse structures, such as humulene (B1216466) epoxides, which are formed during processes like beer brewing and contribute to aroma wikipedia.org, and more complex bicyclic or polycyclic this compound-type sesquiterpenoids isolated from various organisms. frontiersin.orgresearchgate.net The structural diversity arising from the this compound skeleton underscores its importance as a key building block in the biosynthesis of a wide range of natural products with varied biological functions.
Overview of Current Research Trajectories in this compound Chemistry and Biology
Current research on this compound encompasses several key areas. In chemistry, efforts continue to focus on developing efficient and stereoselective synthetic routes to this compound and its derivatives, addressing the challenges posed by the 11-membered ring system. baranlab.org This includes exploring biomimetic approaches and novel cyclization strategies. wikipedia.orgbaranlab.org Studies also investigate the conformational space and reactivity of the this compound macrocycle to better understand its behavior in chemical transformations and biological interactions. wikipedia.org
In biology, research trajectories explore the biological activities associated with this compound and this compound-type sesquiterpenoids. These studies investigate potential anti-inflammatory, antimicrobial, and anticancer properties, among others. nih.govresearchgate.netscholarzest.com Research also delves into the biosynthetic pathways of this compound in various organisms, identifying the enzymes involved, such as α-humulene synthase, and exploring metabolic engineering strategies for its production. nih.govuniprot.orgresearchgate.netresearchgate.net Furthermore, studies examine the ecological roles of this compound, such as its function as a defensive volatile compound in plants. researchgate.net
Detailed research findings highlight specific examples within these trajectories. For instance, studies have investigated the antiproliferative activity of α-humulene against various cancer cell lines, providing insights into potential mechanisms of action, such as involvement in mitochondrial dysfunction and induction of oxidative stress. nih.gov Research has also explored its effects on specific biological targets, such as cannabinoid receptors. nih.govguidetopharmacology.org
Table 1: Selected Research Findings on this compound and its Derivatives
| Research Area | Key Finding | Source |
| Chemical Synthesis | Development of semi-synthetic routes for converting α-humulene to other valuable compounds like zerumbone (B192701) using transition metal catalysis. | nih.gov |
| Biosynthesis | Identification and characterization of α-humulene synthases (e.g., AcHS1-3) in plants like Aquilaria crassna, demonstrating their role in α-humulene production. | researchgate.net |
| Biological Activity | Demonstration of antiproliferative activity of α-humulene against various cancer cell lines in in vitro studies. | nih.gov |
| Biological Activity | Investigation of the interaction of α-humulene with biological targets, including cannabinoid receptors. | nih.govguidetopharmacology.org |
| Natural Occurrence | Isolation of novel this compound-type sesquiterpenoids (e.g., penirolides A and B) from endophytic fungi, showcasing the diversity of this compound structures in nature. | frontiersin.org |
| Ecological Role | Modulation of α-humulene synthesis and emission in plants in response to environmental factors, suggesting a role in plant defense. | researchgate.net |
Research into this compound also involves the isolation and structural elucidation of new this compound-type sesquiterpenoids from various natural sources, contributing to the ever-expanding knowledge of natural product diversity. frontiersin.orgresearchgate.nettandfonline.com Techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction are crucial in determining the structures and absolute configurations of these complex molecules. frontiersin.orgtandfonline.com
The study of this compound remains a dynamic field, bridging organic chemistry and chemical biology to explore its fundamental properties, biosynthetic pathways, and potential applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H30 |
|---|---|
Molecular Weight |
210.4 g/mol |
IUPAC Name |
1,1,4,8-tetramethylcycloundecane |
InChI |
InChI=1S/C15H30/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h13-14H,5-12H2,1-4H3 |
InChI Key |
UTJJFHJHTZKQSW-UHFFFAOYSA-N |
SMILES |
CC1CCCC(CCC(CCC1)(C)C)C |
Canonical SMILES |
CC1CCCC(CCC(CCC1)(C)C)C |
Origin of Product |
United States |
Advanced Methodologies for Isolation and Occurrence Analysis of Humulane Type Compounds
Strategies for Targeted Isolation from Complex Biological Matrices
Isolating humulane-type compounds from complex biological samples requires sophisticated approaches to separate them from myriad other co-occurring metabolites. The choice of isolation strategy is often dictated by the nature of the source material and the target this compound derivatives.
High-Resolution Chromatographic Separation Techniques (e.g., GCxGC, LC-IMS-MS)
Chromatographic methods are indispensable for the separation and analysis of this compound-type sesquiterpenoids. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a widely used technique for analyzing volatile and semi-volatile compounds like humulenes. nih.govdrawellanalytical.com GC-MS allows for the separation based on volatility and interaction with the stationary phase, followed by identification based on mass fragmentation patterns. drawellanalytical.com
For highly complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power. wikipedia.orgspectralworks.comchromatographytoday.com GCxGC utilizes two different stationary phases in series, providing separation based on two distinct properties (e.g., volatility and polarity). chromatographytoday.com This results in a much greater peak capacity and improved resolution compared to one-dimensional GC, making it suitable for detailed analysis of complex essential oils and extracts containing numerous sesquiterpenoids. spectralworks.com
Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) is another powerful technique, particularly useful for less volatile or more polar this compound derivatives. drawellanalytical.com While LC-MS is commonly used for a wide range of natural products, its application to the relatively non-polar humulanes might be less frequent than GC-MS, depending on the specific derivatives.
Ion mobility spectrometry (IMS) can be coupled with MS (IMS-MS) and also with chromatography (GC-IMS, LC-IMS). nih.govspectroscopyonline.com IMS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation orthogonal to chromatography. nih.gov LC-IMS-MS and GC-IMS-MS can improve peak capacity, enhance signal-to-noise ratios, and aid in the identification of isomers that may not be fully resolved by chromatography or distinguishable by MS alone. nih.govspectroscopyonline.com This can be particularly valuable for complex mixtures of sesquiterpenoids, which often include numerous isomers.
Advanced Extraction and Enrichment Protocols for Trace this compound Derivatives
Efficient extraction and enrichment are critical steps, especially when dealing with trace amounts of this compound derivatives in complex biological matrices. Traditional methods like hydrodistillation and solvent extraction are commonly employed for isolating essential oils rich in humulenes from plant materials. nih.govnih.gov Hydrodistillation, for instance, is a frequent method for extracting volatile essential oils containing α-humulene from botanical sources. nih.gov Solvent extraction using various organic solvents is also widely used, with the choice of solvent impacting the composition and concentration of extracted compounds. nih.gov
More advanced techniques offer improved selectivity and efficiency. Solid phase extraction (SPE) is a technique used for extraction, enrichment, and cleanup of samples. mdpi.com It involves partitioning compounds between a liquid sample and a solid stationary phase. SPE can be optimized with various adsorbent materials to provide high extraction capacity for target compounds like humulanes. mdpi.com Stir bar sorptive extraction (SBSE) is another method that utilizes a stir bar coated with a sorptive phase to extract analytes from a sample matrix, offering high enrichment factors for trace substances. mdpi.comscribd.com Headspace solid-phase microextraction (HS-SPME) is particularly effective for extracting volatile compounds, including terpenes, from the headspace above a sample. mdpi.comscribd.com
Pulsed electric field (PEF) extraction has also been explored for enhancing the extraction of compounds, including volatile sesquiterpenes like humulene (B1216466) and caryophyllene (B1175711), from plant materials such as hops. frontiersin.org PEF treatment can increase the extraction rate of these compounds. frontiersin.org
Micro-scale Isolation Techniques for Limited Natural Samples
When only limited amounts of natural material are available, micro-scale isolation techniques become essential. These techniques aim to obtain sufficient purity for structural characterization and analysis from minimal starting material. Preparative thin layer chromatography (TLC) can be useful on a small scale (less than 50 mg) for separating components of a mixture. masterorganicchemistry.com After separation on the TLC plate, the desired band containing the target compound can be scraped off and the compound eluted from the stationary phase. masterorganicchemistry.com
Analytical-scale high-performance liquid chromatography (HPLC) systems can sometimes be adapted for obtaining small quantities of pure compounds for analysis, although preparative HPLC typically uses larger columns and higher flow rates for isolating larger quantities. encyclopedia.pub These micro-scale approaches, while potentially labor-intensive, allow for the isolation of this compound derivatives from precious or scarce natural sources. Techniques developed for micro-scale isolation of other natural products, such as those used for microalgae involving micromanipulation, could potentially be adapted for isolating specific cells or structures rich in humulanes if the source material allows. openmicrobiologyjournal.com
Diversity and Distribution Studies of this compound-Type Sesquiterpenoids
This compound-type sesquiterpenoids exhibit a notable diversity in their structures and are found across various biological kingdoms, highlighting their widespread presence in nature.
Occurrence in Specific Plant Genera and Species
This compound-type sesquiterpenoids are particularly well-known for their occurrence in the plant kingdom, often as major components of essential oils. Alpha-humulene, for instance, was first identified in Humulus lupulus (hops), from which it derives its name. wikipedia.org Its concentration in hop essential oil can be significant, contributing to the characteristic aroma of hops and beer. wikipedia.org Different varieties of hops can have varying levels of humulene. wikipedia.org
Beyond hops, α-humulene and other this compound-type sesquiterpenoids have been found in numerous other aromatic plants. These include Salvia officinalis (common sage), Lindera aggregata (Japanese spicebush), species of the Ginseng genus, Mentha spicata, plants from the ginger family (Zingiberaceae), Litsea mushaensis, Cordia verbenacea, and Persicaria odorata (Vietnamese coriander). wikipedia.org Cannabis is also known to contain α-humulene, contributing to its aroma. wikipedia.org
This compound-type sesquiterpenoids have also been reported in Trichogonia grazielae and Callilepis laureola. nih.gov They are also found in the Protium genus (Burseraceae family), which is widely distributed in the Neotropics. phcogrev.com The Vitex genus (Lamiaceae) also produces a diversity of sesquiterpene backbones, including this compound types. researchgate.net Studies on Licaria and Ocotea species (Lauraceae) have also identified α-humulene and β-caryophyllene (an isomer often found with humulene) in their essential oils. mdpi.com Proven emitters of α-humulene into the atmosphere include pine trees, orange orchards, marsh elders, tobacco, and sunflower fields. wikipedia.org
Identification in Fungal and Microbial Sources
While extensively studied in plants, this compound-type sesquiterpenoids are also produced by other organisms, including fungi and microbes. They have been found in liverworts. mdpi.comfrontiersin.orgfrontiersin.orgnih.gov Fungi, particularly endophytic fungi (those living within plant tissues), have emerged as sources of these compounds. frontiersin.orgfrontiersin.orgnih.govcabidigitallibrary.org For example, this compound-type sesquiterpenoids have been isolated from the endophytic fungus Penicillium sp. obtained from the leaves of Carica papaya. frontiersin.orgnih.gov The genus Pestalotiopsis, another group of endophytic fungi, has also been reported to contain this compound. frontiersin.orgnih.gov The identification of fungal isolates is often based on morphological features and genetic analysis. brieflands.comlibretexts.orgresearchgate.net The presence of functionalized humulanes of fungal origin has been noted. cabidigitallibrary.org this compound has been specifically reported in Pestalotiopsis. nih.gov
Chemodiversity and Chemotaxonomic Implications of this compound Analogues
The structural diversity of this compound analogues contributes significantly to the chemodiversity observed in nature, particularly within the plant kingdom. This compound itself, with its 11-membered ring, serves as a scaffold for a variety of derivatives, including oxygenated forms like humulene epoxides and hydroxylated humulanes wikipedia.orgthegoodscentscompany.comthegoodscentscompany.com. This structural variability is influenced by genetic makeup and environmental factors researchgate.net.
Chemotaxonomy utilizes the distribution and variation of chemical compounds within organisms to inform their classification and understand evolutionary relationships researchgate.net. The presence and specific profiles of this compound analogues can serve as chemotaxonomic markers for certain plant species or groups. For instance, the varying levels of humulene in different hop varieties have been noted wikipedia.orgnmppdb.com.ng. The isolation of specific this compound-type sesquiterpenoids from particular plant families or genera, such as Asteraceae or Ferula species, underscores their potential chemotaxonomic significance acgpubs.orgmdpi.com.
Detailed research findings illustrate the role of this compound analogues in chemodiversity and chemotaxonomy. Studies on Nepeta nuda have revealed high levels of chemodiversity, influenced by environmental factors, which can be indirectly used for mapping areas suitable for cultivation and identifying accessions with high crop potential frontiersin.org. The identification of specific sesquiterpenes, including this compound types, from different Ferula species contributes to the understanding of the chemical profiles within this genus mdpi.com. The isolation of uncommon this compound-type sesquiterpenoids from Pilea cavaleriei subsp. crenata further exemplifies the structural diversity found in nature nih.gov.
The study of chemodiversity, including the analysis of this compound analogues, provides insights into ecological interactions and can be crucial for understanding the variability of secondary metabolites in medicinal plants, impacting both effectiveness and safety researchgate.net.
Novel Approaches for Discovery of New this compound-Type Structures
The discovery of novel this compound-type structures is an ongoing area of research, driven by the potential for new bioactive compounds. Novel approaches often involve the targeted investigation of underexplored biological sources and the application of advanced analytical and spectroscopic techniques for the isolation and structural elucidation of new compounds.
Exploring diverse plant species, particularly those with traditional medicinal uses or unique ecological niches, continues to be a fruitful approach for discovering new this compound analogues. For example, recent studies have identified new this compound-type sesquiterpenoids from liverworts and endophytic fungi, highlighting these organisms as potential sources of novel structures nih.govfrontiersin.org. The investigation of species within genera known to produce humulanes, such as Asteriscus or Ferula, can also lead to the discovery of new derivatives acgpubs.orgmdpi.com.
Advanced spectroscopic techniques, including high-resolution mass spectrometry (HR-ESI-MS) and various 2D NMR experiments (such as COSY, HSQC, and HMBC), are essential for determining the complex structures of newly isolated this compound compounds nih.govfrontiersin.org. Chiral separation techniques and methods like X-ray crystallography and ECD calculations are employed to establish the absolute configurations of novel chiral this compound analogues, such as the enantiomeric alashanoids isolated from Syringa pinnatifolia sci-hub.se.
Novel approaches also encompass the use of computational methods, such as NMR chemical shift calculations coupled with probability analyses (e.g., DP4+), to aid in the structural confirmation of new compounds frontiersin.org. These computational tools complement experimental data, particularly when dealing with limited sample quantities or complex structures.
Research findings demonstrate the success of these approaches in discovering new this compound-type structures. The isolation of three new this compound-type sesquiterpenes, antrodols A-C, from the fungus Antrodiella albocinnamomea represents the first report of such compounds from higher fungi, with antrodol A possessing a unique methyl rearrangement nih.gov. Similarly, the discovery of penirolides A and B and 10-acetyl-phomanoxide from an endophytic Penicillium sp. showcases the potential of endophytic fungi as sources of novel this compound structures frontiersin.org. The identification of new this compound sesquiterpenes from liverworts further expands the known structural diversity within this compound class nih.gov.
These novel approaches, combining targeted source exploration with advanced analytical and computational methods, are crucial for the continued discovery and characterization of the diverse array of this compound-type compounds found in nature.
Data Tables
Due to the nature of the search results, which provide descriptions of findings rather than raw, structured data suitable for interactive tables within this format, a comprehensive, interactive data table covering all aspects of isolation, chemodiversity, and novel discoveries across various studies is not feasible. However, key findings regarding the occurrence and analysis methods can be summarized in a structured format.
Table 1: Selected Occurrences and Isolation Methods of this compound-Type Compounds
| Source Organism | This compound Compound(s) Mentioned | Isolation/Analysis Methods Used | Key Finding Highlights |
| Humulus lupulus (Hops) | Humulene (α-humulene), Humulene epoxide II | Not explicitly detailed in snippets, but essential oil extraction implied | Up to 40% of essential oil is humulene; hydrolysis products of humulene epoxide II contribute to hoppy aroma wikipedia.orgnmppdb.com.ng. |
| Pilea cavaleriei subsp. crenata | Nine new this compound-type sesquiterpenoids, two known derivatives | MS, 1D- and 2D-NMR, Mosher method, X-ray crystallography, chemical conversions nih.gov | Elucidation of novel structures and discovery of an ene reaction nih.gov. |
| Antrodiella albocinnamomea | Antrodols A-C (three new this compound-type sesquiterpenes) | Extensive spectroscopic analysis nih.gov | First this compound-type sesquiterpenes from higher fungi; Antrodol A has a methyl rearrangement nih.gov. |
| Endophytic Penicillium sp. | Penirolides A and B, 10-acetyl-phomanoxide (three new) | NMR, HRESIMS, NMR chemical shifts/DP4+ calculations, ECD calculations frontiersin.org | Isolation from endophytic fungus; structural and absolute configuration determination frontiersin.org. |
| Tylimanthus tenellus (Liverwort) | Three new this compound-type sesquiterpenes, 1,6-humuladien-10-ol | 2D NMR, X-ray crystallography, 1H-NMR of MTPA esters nih.gov | Discovery of new structures from liverworts; determination of absolute configuration nih.gov. |
| Aquilaria malaccensis (Agarwood) | α-humulene | SPME, Hydrodistillation, GC-MS, GC-MS/O cropj.com | Identified as a significant olfactory active compound cropj.com. |
Sophisticated Structural Elucidation and Stereochemical Assignment of Humulane Systems
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique in organic chemistry for structure and configuration elucidation. nanalysis.com For complex molecules like humulane, one-dimensional NMR data often exhibit overlapping signals, making complete assignment difficult. nanalysis.com Two-dimensional NMR techniques are crucial for overcoming this limitation and establishing comprehensive structural information. nanalysis.comgla.ac.ukneliti.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY, NOESY, DEPT) for Carbon Skeleton and Proton Connectivity
Two-dimensional NMR experiments provide correlation maps that reveal connectivities between nuclei. princeton.edu
COSY (COrrelation SpectroscopY): This technique identifies protons that are coupled to each other through bonds, typically two or three bonds away. princeton.eduemerypharma.comlibretexts.org Cross-peaks in a COSY spectrum indicate coupled protons, helping to establish proton spin systems within the molecule. emerypharma.comlibretexts.org For this compound, COSY spectra can help assign overlapping proton signals and confirm assignments made from 1D ¹H NMR. nanalysis.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC reveals correlations between protons and the carbons to which they are directly attached (one-bond correlations). princeton.eduemerypharma.com This is particularly valuable for assigning carbon signals based on known proton assignments and vice versa. emerypharma.com DEPT-edited HSQC can further differentiate between CH, CH₂, and CH₃ groups. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range correlations between protons and carbons, typically through two to four (or even five) bonds. princeton.eduemerypharma.com These correlations are essential for connecting different parts of the molecule and establishing the carbon skeleton, especially in complex ring systems like this compound. neliti.com
ROESY (Rotating frame Overhauser Enhancement SpectroscopY) and NOESY (Nuclear Overhauser Effect SpectroscopY): These techniques reveal through-space correlations between nuclei based on the Nuclear Overhauser Effect (NOE). princeton.edu NOESY and ROESY cross-peaks indicate protons that are spatially close to each other, regardless of bond connectivity. princeton.edulibretexts.org This spatial information is vital for determining the relative stereochemistry and preferred conformations of this compound systems, which can exhibit conformational flexibility due to the large ring. rsc.orgfrontiersin.orgacs.org Observed NOESY correlations can point to the presence of multiple conformers in solution. rsc.org
Detailed analysis of 2D NMR data, often in combination with 1D ¹H and ¹³C NMR, allows for the unambiguous assignment of most, if not all, proton and carbon signals in this compound derivatives and the elucidation of their planar structures. gla.ac.ukneliti.comacgpubs.orgnih.gov Computer-assisted structure elucidation programs can utilize HMBC and HMQC (Heteronuclear Multiple Quantum Correlation) data to aid in structure assignment. neliti.com
Example Data (Illustrative, based on search findings on this compound derivatives):
While specific comprehensive NMR data tables for this compound itself were not directly available in the search results, studies on this compound derivatives demonstrate the application of these techniques. For instance, in the structural elucidation of agarperoxinols A and B, humulene-type sesquiterpenoids, ¹H NMR and HSQC data were used to identify proton and carbon signals, while NOESY correlations helped assign the orientations of specific protons and determine relative configurations. acs.orgnih.gov
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | COSY Correlations | HMBC Correlations | NOESY Correlations |
| H-x | ... | ... | ... | H-y, H-z | C-a, C-b | H-p, H-q |
| C-n | ... | ... | ... | (from HSQC) | H-r, H-s | - |
Solid-State NMR for Conformational Insights of this compound in Non-Solution States
While solution-state NMR provides information about molecules in a dynamic environment, solid-state NMR is valuable for studying the conformation and packing of molecules in solid or semi-solid states, such as crystalline powders or membrane-bound forms. diva-portal.orgmdpi.comresearchgate.netpsu.edu Solid-state NMR can characterize molecular conformation by analyzing parameters like chemical shift tensors, which are sensitive to the local environment and molecular orientation. diva-portal.orgmdpi.comresearchgate.netpsu.eduresearchgate.net This is particularly useful for compounds that are difficult to crystallize for X-ray diffraction. researchgate.netresearchgate.net Although direct examples of solid-state NMR specifically applied to this compound were not found, the technique's general applicability to conformational studies of organic molecules and natural products is established. diva-portal.orgmdpi.comresearchgate.netresearchgate.net It can provide insights into the preferred conformations of this compound in solid forms, complementing the dynamic picture obtained from solution NMR.
Chiroptical Spectroscopy for Absolute Configuration Determination
Determining the absolute configuration (AC) of chiral this compound derivatives is crucial for understanding their properties. Chiroptical spectroscopy methods, which measure the differential interaction of chiral molecules with polarized light, are powerful tools for this purpose. researchgate.netmdpi.comnih.gov
Electronic Circular Dichroism (ECD) Calculations and Experimental Validation
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. researchgate.netmdpi.com The experimental ECD spectrum is highly sensitive to the absolute configuration and conformation of the molecule. researchgate.netmdpi.com To determine the absolute configuration using ECD, experimental spectra are typically compared with theoretical ECD spectra calculated for different possible stereoisomers and conformers using quantum chemistry methods, such as Time-Dependent Density Functional Theory (TD-DFT). frontiersin.orgacs.orgnih.govresearchgate.net A strong agreement between the experimental and calculated spectra for a specific stereoisomer allows for the assignment of the absolute configuration. frontiersin.orgacs.orgnih.gov This approach has been successfully applied to determine the absolute configurations of this compound-type sesquiterpenoids. frontiersin.orgacs.orgnih.gov
Example Data (Illustrative, based on search findings on this compound derivatives):
Studies on this compound derivatives like agarperoxinols A and B have utilized experimental ECD spectra and compared them to calculated spectra to confirm absolute configurations. acs.orgnih.gov
| Wavelength (nm) | Experimental ECD (Δε) | Calculated ECD (Δε) - Isomer A | Calculated ECD (Δε) - Isomer B |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
Note: This table is illustrative and represents the type of data comparison used in ECD studies for absolute configuration determination. Specific values would depend on the compound and computational methods used.
Optical Rotatory Dispersion (ORD) Studies on this compound Derivatives
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with varying wavelength. researchgate.netmdpi.com Like ECD, ORD is a chiroptical technique sensitive to the absolute configuration and conformation of a molecule. researchgate.netmdpi.com While ECD is often preferred for its sensitivity to electronic transitions, ORD studies can also provide valuable information for absolute configuration determination, particularly when analyzed in conjunction with theoretical calculations. ORD curves can be diagnostic of the chromophores present and their spatial arrangement. Studies on the chiroptical properties of this compound derivatives, including their optical rotation at specific wavelengths (e.g., the sodium D line at 589 nm), are often reported as part of their characterization. acs.orgmdpi.com Although detailed ORD curves specifically for this compound were not extensively highlighted in the search results, the principle of using ORD for stereochemical analysis is well-established and applicable to chiral this compound systems and their derivatives. researchgate.netmdpi.com
Advanced X-ray Crystallography and Diffraction Techniques
X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and absolute configurations. uhu-ciqso.esuni-ulm.deuol.de
Single-crystal X-ray diffraction (SC-XRD) requires a high-quality single crystal of the compound of interest. By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of the atoms in the crystal, the electron density can be mapped, and the positions of the atoms can be determined. uhu-ciqso.esuni-ulm.deuol.de This technique has been successfully applied to determine the relative stereochemistry of this compound-type sesquiterpenoids. For instance, SC-XRD was used to determine the relative stereochemistry of mitissimol A, a this compound-type sesquiterpene isolated from the mushroom Lactarius mitissimus. nih.gov Similarly, X-ray diffraction has been employed to resolve the absolute configurations of new this compound-type sesquiterpenoids isolated from natural sources. researchgate.netfigshare.com
A limitation of traditional SC-XRD is the requirement for a single crystal of sufficient size and quality. Many compounds, including some this compound derivatives, may be difficult to crystallize. The crystalline sponge method addresses this challenge by utilizing a porous, crystalline host material (the "sponge") that can absorb molecules of the non-crystalline analyte. mdpi.comnih.govnih.gov The absorbed molecules are then ordered within the pores of the host lattice, allowing their structure to be determined by SC-XRD of the host-guest complex. mdpi.comnih.govnih.gov This method has been successfully applied to the structural analysis of α-humulene oxidation products, enabling the determination of their regio- and stereochemistry, including absolute configuration when a chiral oxidant was used, even for small sample quantities (5-50 μg). nih.govsemanticscholar.org This highlights the utility of the crystalline sponge method for structural elucidation of this compound systems that are not amenable to conventional crystallization techniques.
Integration of Mass Spectrometry with Other Techniques for Structural Insights
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of molecules and their fragments, which is invaluable for determining molecular formulas and identifying compounds. researchgate.net When coupled with separation techniques, it becomes a powerful tool for analyzing complex mixtures containing this compound and its analogues.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. researchgate.netbioanalysis-zone.com This allows for the determination of the elemental composition of a compound or fragment, which is crucial for confirming molecular formulas and differentiating between compounds with similar nominal masses. researchgate.netbioanalysis-zone.com HRMS can also provide detailed fragmentation patterns by inducing the molecules to break apart and measuring the m/z of the resulting fragments. researchgate.net Analysis of these fragmentation pathways can provide structural information about the molecule. While specific HRMS fragmentation data for this compound were not extensively detailed in the provided results, HRMS is a standard technique in natural product chemistry for the characterization of novel compounds, including sesquiterpenoids like this compound derivatives. thegoodscentscompany.com The accurate mass determination provided by HRMS is essential for the confident identification of this compound and its various oxidized or modified forms.
Coupling mass spectrometry with chromatographic separation techniques significantly enhances its power for analyzing complex samples containing this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the analysis of volatile and semi-volatile compounds, including many terpenes and sesquiterpenes like this compound. creative-proteomics.comsigmaaldrich.com In GC-MS, compounds in a mixture are separated based on their boiling points and interaction with the stationary phase in a gas chromatography column before entering the mass spectrometer. creative-proteomics.comscielo.br The mass spectrometer then detects and identifies the separated compounds based on their mass spectra, which can be compared to spectral libraries for identification. creative-proteomics.comscielo.br GC-MS is a cornerstone technique for the identification and quantification of humulene (B1216466) in various plant extracts and essential oils. creative-proteomics.comresearchgate.netsmujo.id Research findings often report the presence and relative abundance of α-humulene in samples analyzed by GC-MS. researchgate.netsmujo.id
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for the analysis of less volatile and more polar compounds compared to GC-MS. nih.gov In LC-MS, compounds are separated based on their interactions with a liquid stationary phase and a mobile phase before entering the mass spectrometer. nih.gov LC-MS can be particularly useful for analyzing oxidized or functionalized this compound derivatives that may not be sufficiently volatile for GC-MS. LC-MS has been employed in the phytochemical analysis of plant extracts where humulene and other terpenoids are present. smujo.idnih.govtandfonline.comresearchgate.net While the provided results highlight the use of LC-MS for analyzing various compounds in plant extracts, its specific application to the structural elucidation of this compound derivatives would involve analyzing their mass fragmentation patterns and potentially using high-resolution LC-MS (HR-LC-MS) for accurate mass measurements. researchgate.net
These integrated MS techniques provide complementary information, allowing for the separation, identification, and structural characterization of this compound and its diverse analogues within complex biological or synthetic matrices.
Computational Approaches in Structural Reassignment and Validation
Computational methods, particularly those based on quantum mechanics (QM), have become increasingly prevalent in the structural elucidation of complex organic molecules, including this compound-type sesquiterpenoids nih.govnih.gov. These methods offer a complementary approach to experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, enabling researchers to predict spectroscopic parameters and compare them with experimental data to validate proposed structures and assign stereochemistry frontiersin.orgnih.gov.
One of the most widely used computational techniques in this domain is Density Functional Theory (DFT) nih.govuio.no. DFT calculations can be employed to predict various molecular properties, including NMR chemical shifts (¹H and ¹³C), coupling constants (J-couplings), and electronic circular dichroism (ECD) spectra frontiersin.orgnih.govdntb.gov.ua. By comparing the calculated NMR shifts or ECD data for different possible stereoisomers with the experimental values, researchers can determine the most probable structure and stereochemistry frontiersin.orgnih.gov.
Statistical methods, such as the DP4 and the more recent DP4+ probability analyses, are often used to quantitatively evaluate the agreement between the calculated and experimental NMR chemical shifts frontiersin.orgresearchgate.net. These methods provide a probability score for each candidate stereoisomer, indicating the likelihood that it corresponds to the experimental data frontiersin.orgresearchgate.net. Studies have shown that the DP4+ method, which combines NMR calculations at higher levels of theory with Bayesian analysis, can be highly effective in the stereochemical assignment of complex molecules researchgate.net.
For instance, in the structural elucidation of new this compound-type sesquiterpenoids, researchers have successfully utilized NMR chemical shift calculations coupled with DP4+ probability analysis to determine configurations frontiersin.org. ECD calculations have also been employed to support stereochemical assignments frontiersin.org. The match between computed chemical shifts and experimental values, when evaluated using DP4+ analysis, has been shown to provide strong evidence for the correct relative stereochemistry researchgate.net.
Computational conformational analysis is also crucial for flexible molecules like this compound wikipedia.orgbigchem.eu. Monte Carlo conformational searches followed by DFT optimization have been used to explore the conformational space and identify low-energy conformers rsc.org. This is particularly important because the observed NMR spectrum is a weighted average of the spectra of the populated conformers rsc.org. Calculating parameters like ³J, coupling constants for different conformers and comparing them to experimental values can provide insights into the dominant solution-state conformations rsc.org.
While computational methods, particularly DFT-GIAO (Gauge-Including Atomic Orbitals) calculations of chemical shifts, are powerful for structural elucidation and stereochemical assignment, their accuracy can be influenced by the chosen functional, basis set, and the consideration of conformational flexibility and solvent effects rsc.orgmpg.defrontiersin.org. Despite these considerations, the integration of computational approaches with experimental data, especially NMR spectroscopy, significantly enhances the reliability of structural assignments and helps to decrease the probability of erroneous identification nih.govacs.org.
The application of computational methods extends beyond predicting NMR shifts to also include the analysis of anisotropic NMR parameters like residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), which provide valuable information about the three-dimensional structure and can be used to validate proposed structures generated by computer-assisted structure elucidation (CASE) algorithms nih.gov.
Note: This table is illustrative and represents the type of data comparison performed in computational structural elucidation studies. Specific values would depend on the particular this compound derivative and computational methodology used.
The continuous advancements in computational power and theoretical methodologies are making these approaches faster, more accessible, and increasingly accurate, solidifying their role as essential tools in the challenging task of elucidating the complex structures and stereochemistry of this compound systems and other natural products nih.govrsc.org.
Cutting Edge Synthetic Methodologies for Humulane and Its Analogues
Total Synthesis Strategies of the Humulane Macrocycle
The total synthesis of the this compound macrocycle often involves intricate strategies to construct the 11-membered ring with precise control over stereochemistry and regiochemistry. Various approaches have been explored, including convergent and linear syntheses, utilizing a range of powerful bond-forming reactions.
Retrosynthetic Analysis and Key Bond-Forming Reactions
Retrosynthetic analysis is a crucial tool in designing synthetic routes to complex molecules like this compound, involving working backward from the target molecule to simpler, readily available starting materials. numberanalytics.comyoutube.com This process identifies key disconnections and the corresponding bond-forming reactions required in the forward synthesis. numberanalytics.com For the this compound macrocycle, strategic disconnections often target carbon-carbon bonds that, when formed, effectively close the large ring structure.
Key bond-forming reactions employed in this compound synthesis include those capable of forming medium-sized rings, which are often entropically disfavored and can suffer from competing intermolecular reactions. acs.orgcaltech.edu Examples of such reactions found in this compound synthesis strategies include palladium-catalyzed cyclizations and ring-closing metathesis. acs.orgscispace.com Other approaches may involve aldol (B89426) condensations or Michael additions in the retrosynthetic analysis, suggesting these reactions for the forward synthesis. ucoz.com
Stereocontrolled Approaches for Enantioselective Synthesis
Achieving stereocontrol is paramount in the synthesis of this compound and its naturally occurring analogues, as biological activity is often highly dependent on the specific stereochemistry. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. researchgate.netnih.gov
Strategies for stereocontrolled synthesis of the this compound macrocycle often involve the use of chiral starting materials, chiral reagents, or asymmetric catalysis. researchgate.netacademictree.org For instance, asymmetric cyclopropanation has been explored as a method to introduce stereocenters early in a synthetic sequence, which can then influence the stereochemical outcome of subsequent macrocyclization steps. researchgate.netnih.govnih.gov The stereocontrolled introduction of quaternary stereogenic centers, which are present in many this compound-derived natural products, remains a challenging task in organic synthesis. researchgate.netresearchgate.net
Biomimetic Synthetic Routes to the this compound Skeleton
Biomimetic synthesis draws inspiration from proposed biosynthetic pathways in nature to construct complex molecules. nih.govacs.org For this compound, which is believed to originate from the cyclization of farnesyl pyrophosphate, biomimetic approaches aim to replicate the key cyclization events that occur in living organisms. stir.ac.uk
One biomimetic strategy involves initiating cyclization at a specific double bond of a farnesyl-like precursor, followed by subsequent cyclizations to form the 11-membered ring. stir.ac.uk Biomimetic inverse electron demand hetero Diels-Alder cycloaddition reactions have also been utilized in the synthesis of humulene-derived structures, demonstrating the potential of such approaches for constructing the core skeleton. nih.govacs.orguni-hannover.de The Ritter reaction of humulene (B1216466) has also been described as a biomimetic process leading to amides with a skeleton related to natural alcohols. nsc.ru
Development of Novel Ring-Closure and Macrocyclization Reactions for this compound Formation
The formation of the 11-membered ring of this compound is a critical step in its synthesis and often requires the development and application of novel ring-closure and macrocyclization reactions. acs.orgscilit.comwgtn.ac.nz Macrocyclization reactions, while challenging due to entropic penalties and potential transannular reactions, have seen significant advancements. acs.orgcaltech.edu
Palladium-Mediated Cyclization Techniques
Palladium-mediated cyclization reactions have proven to be effective tools for the construction of medium-sized rings, including the this compound core. acs.orgscilit.comacs.org These reactions often involve the formation of carbon-carbon bonds catalyzed by palladium complexes.
One example is the palladium-mediated cyclization of appropriately functionalized acyclic precursors, which can directly furnish the 11-membered ring system. acs.org This approach has been successfully applied in short syntheses of humulene. acs.orgscilit.comsemanticscholar.org Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, have also been explored for macrocyclization, allowing for the formation of carbon-carbon bonds to close the ring. acs.orgresearchgate.net
Intramolecular Cyclopropanation and Subsequent Transformations
Intramolecular cyclopropanation reactions have emerged as powerful methods for constructing cyclic systems and introducing complexity, which can be relevant to this compound synthesis or the synthesis of this compound-derived compounds. nih.govnih.govwgtn.ac.nzrsc.org This reaction involves the formation of a three-membered ring within a molecule.
In the context of this compound synthesis, intramolecular cyclopropanation strategies can be employed to build strained cyclic intermediates that are subsequently rearranged or transformed to yield the desired macrocyclic skeleton. researchgate.net For example, catalyst-controlled intramolecular cyclopropanation followed by chain extension and ring closure has been utilized in the total synthesis of humulene-derived sesquiterpenoids. researchgate.net The resulting cyclopropane-fused structures can undergo further transformations to elaborate the this compound framework. rsc.org
Stille-Type Cross-Coupling in this compound Synthesis
The Stille coupling, a palladium-catalyzed cross-coupling reaction between organostannanes and organic electrophiles, has proven to be a valuable tool in the synthesis of complex molecules, including those containing medium-sized rings. psu.edunih.gov This reaction is known for its tolerance of various functional groups and stereochemical features, making it suitable for the convergent assembly of molecular fragments. psu.edu
While direct Stille coupling specifically for closing the 11-membered this compound ring is not extensively documented in the provided search results, related applications in sesquiterpene synthesis highlight its potential. For instance, a Stille-type cross-coupling of a stannylated cyclopropane (B1198618) with methyl iodide was employed in the total synthesis of a humulene-derived sesquiterpenoid to form a quaternary stereocenter. researchgate.net Palladium-mediated cyclization, a related strategy, has been utilized in the synthesis of humulene itself, involving the coupling of an allylic carbonate/silyl ether to form the 11-membered ring cycloundecadienone. researchgate.netacs.org
The Stille coupling generally involves a catalytic cycle initiated by oxidative addition of the organic electrophile to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to form the new carbon-carbon bond. psu.edu The success of Stille coupling in constructing medium and large rings often relies on carefully designed precursors that favor intramolecular reaction and minimize undesirable side reactions like homocoupling. psu.edunih.gov
Functionalization and Derivatization Strategies of the this compound Core
Functionalization and derivatization of the this compound core are essential for synthesizing diverse this compound-based molecules and introducing specific properties or probes. The presence of multiple carbon-carbon single bonds and the absence of inherent functional groups in the saturated this compound skeleton (C15H30) necessitate robust and selective chemical transformations. nih.gov
Regiospecific Chemical Transformations
Achieving regiospecificity in the functionalization of a relatively unactivated alkane like this compound is a significant challenge. Regiospecific transformations aim to selectively modify a particular position within the molecule despite the presence of similar C-H bonds.
While specific examples of regiospecific functionalization directly on the this compound core (C15H30) are not detailed in the search results, studies on the functionalization of α-humulene (which contains double bonds) provide insights into the challenges and potential strategies. Computational studies have explored the origin of regioselectivity in α-humulene functionalization, suggesting that conformational preferences and electronic factors influence the reactivity of different double bonds. wikipedia.orgresearchgate.net This highlights the importance of understanding the molecule's three-dimensional structure and electronic distribution to achieve selective transformations.
Strategies for site-selective functionalization of olefins in other sesquiterpenes, such as eudesmanes, have been developed, employing techniques like site-selective hydrogenation and epoxidation. chemrxiv.orgchemrxiv.org These methods often rely on the judicious choice of catalysts and reaction conditions to differentiate between similar functional groups or C-H bonds.
Oxidation and Reduction Chemistry of this compound
Oxidation and reduction reactions are fundamental tools for introducing and interconverting functional groups on a hydrocarbon scaffold like this compound. Oxidation typically involves the gain of oxygen or loss of electrons, while reduction involves the loss of oxygen or gain of electrons. savemyexams.comlibretexts.orgncert.nic.in
Given the saturated nature of this compound, oxidation reactions would likely target C-H bonds to introduce functionalities such as hydroxyl groups, carbonyls, or carboxylic acids. Conversely, reduction reactions might be applied to modify any functional groups introduced through oxidation or present in this compound analogues.
Research on the oxidation of sesquiterpenes in general is relevant. For instance, studies have investigated the oxidation products of sesquiterpenes in the atmosphere, highlighting the formation of oxygenated compounds. noaa.govnih.govcopernicus.orgrsc.org While these studies focus on atmospheric chemistry, they demonstrate the types of oxidation products that can arise from sesquiterpene structures. The oxidation of α-humulene, specifically epoxidation, has been studied, leading to the formation of humulene epoxides. researchgate.netthegoodscentscompany.comuni-hannover.de Hydrolysis of these epoxides yields various oxygenated derivatives. researchgate.net
Specific reduction strategies applied directly to the this compound core (C15H30) are not explicitly detailed in the search results. However, general reduction methods used in organic synthesis, such as catalytic hydrogenation to reduce double bonds or the reduction of carbonyl groups to alcohols, would be applicable to functionalized this compound derivatives.
Elucidation of Humulane Biosynthetic Pathways and Enzymatic Mechanisms
Characterization of Humulane Synthases and Related Terpene Cyclases (e.g., α-Humulene Synthase, EupE)
Terpene synthases are key enzymes in the biosynthesis of terpenes, including those with the this compound skeleton. nih.gov These enzymes catalyze the conversion of linear prenyl pyrophosphates into diverse cyclic structures. nih.gov α-Humulene synthase (EC 4.2.3.104), also known as ZSS1, is a well-characterized enzyme responsible for the formation of α-humulene from FPP. wikipedia.org Another enzyme, EupE, has been identified as a terpene cyclase involved in humulene (B1216466) formation during the biosynthesis of eupenifeldin in Phoma sp. uniprot.orgresearchgate.net
Gene Cluster Identification and Functional Genomics of Biosynthetic Pathways
Biosynthetic gene clusters (BGCs) encoding enzymes involved in secondary metabolite production, including terpenes, have been identified in various organisms. researchgate.net These clusters often contain genes for terpene synthases and other tailoring enzymes like cytochrome P450 monooxygenases. researchgate.netdergipark.org.tr For example, α-humulene synthase (asR6) is part of a gene cluster in Sarocladium schorii that mediates the biosynthesis of xenovulene A. uniprot.org Similarly, the eupenifeldin biosynthetic gene cluster (eup) in Phoma sp. contains the gene for the terpene cyclase EupE, responsible for humulene formation. uniprot.orgresearchgate.net Functional genomics approaches, including gene disruption and product analysis, have been used to validate the role of genes within these clusters. researchgate.net
Enzymatic Reaction Mechanisms and Intermediate Characterization
The enzymatic mechanism of terpene synthases typically involves the ionization of the prenyl diphosphate (B83284) substrate, releasing pyrophosphate and generating a reactive allylic carbocation. mdpi.comnih.gov This carbocation then undergoes a series of intramolecular cyclizations, rearrangements (such as hydride or alkyl shifts), and finally proton loss or water quenching to form the final terpene product(s). mdpi.commpg.de
In the case of α-humulene synthase, the substrate (E,E)-FPP is converted to α-humulene. mdpi.comwikipedia.org This process involves the formation of a humulyl cation intermediate. mdpi.combiorxiv.org Studies on the non-canonical α-humulene synthase from Acremonium strictum have investigated the stereochemical course of the reaction using isotopic labeling experiments, providing insights into the cyclization mechanisms. researchgate.netdntb.gov.ua Some terpene synthases, like pentalenene (B1246303) synthase, can involve anti-Markovnikov cyclization reactions and hydride shifts, leading to different carbocation intermediates. biorxiv.org The active site architecture, including conserved motifs like the Asp-rich substrate binding (DDxxD) and metal-binding residues (NSE/DTE), plays a crucial role in coordinating the substrate and facilitating the catalytic cascade. nih.govresearchgate.net A trinuclear Mg²⁺ cluster is typically involved in binding FPP and triggering diphosphate release in canonical terpene cyclases. nih.gov However, some non-canonical enzymes, like AsR6, may exhibit variations in their metal-binding sites, such as a binuclear Mg²⁺ cluster. nih.gov
Substrate Specificity and Catalytic Promiscuity of this compound-Forming Enzymes
Terpene synthases can exhibit variable product specificity, ranging from producing a single main product to a diverse mixture of terpenes. nih.govfrontiersin.org This promiscuity depends on how effectively the enzyme's active site stabilizes and guides the reactive carbocation intermediates. nih.govfrontiersin.org α-Humulene synthase from Zingiber zerumbet, for instance, primarily catalyzes the formation of α-humulene (around 95%) with β-caryophyllene as a minor byproduct (around 5%). researchgate.netnih.govresearchgate.net
Some terpene synthases have also demonstrated the ability to utilize multiple substrates, although their affinity for different substrates can vary. mpg.defrontiersin.org Studies on the substrate specificity of α-humulene synthase from Zingiber zerumbet have investigated its activity with monoterpene precursors like geranyl pyrophosphate (GPP) and neryl pyrophosphate (NPP), in addition to the natural sesquiterpene precursor FPP. nih.gov While the maximum reaction rates for GPP and NPP conversion were similar to FPP, the enzyme showed lower affinity for the monoterpene precursors. nih.gov Catalytic promiscuity can be influenced by residues within and surrounding the active site, and protein engineering has been employed to explore and manipulate this aspect of terpene synthases. mpg.depnas.org Single-point mutations in enzymes like germacrene A synthase have been shown to switch product outcomes, suggesting a connection between different cyclization pathways. acs.org
Precursor Incorporation and Isotopic Labeling Studies in this compound Biosynthesis
Isotopic labeling studies are valuable tools for elucidating the intricate details of biosynthetic pathways and enzymatic mechanisms. By using substrates labeled with stable isotopes (e.g., ²H, ¹³C, ¹⁸O), researchers can track the fate of specific atoms during the enzymatic conversion and identify intermediates. researchgate.netbeilstein-journals.orgresearchgate.netnih.gov
In the context of this compound biosynthesis, isotopic labeling experiments with ¹³C-labeled isotopomers of FPP have provided insights into the cyclization mechanisms catalyzed by bacterial terpene cyclases. researchgate.net Deuterium-labeling experiments with FPP isotopologues have also been used to support proposed mechanisms, such as the germacrene–humulene rearrangement, which suggests a connection between 1,10- and 1,11-cyclization pathways in some terpene synthases. acs.org These studies help to understand the stereochemical course of the reactions and the formation of specific products. researchgate.netdntb.gov.ua
Metabolic Engineering Approaches for Enhanced this compound Production in Model Organisms
Metabolic engineering offers a promising strategy to enhance the production of valuable natural products like α-humulene in heterologous host organisms. researchgate.netbio-conferences.orgnih.govnih.gov This involves modifying the host cell's metabolic pathways to increase the flux towards the desired product. bio-conferences.org
Overexpression of Biosynthetic Genes and Rate-Limiting Enzymes
A common approach in metabolic engineering is the overexpression of genes encoding key enzymes in the biosynthetic pathway. bio-conferences.orgnih.gov For α-humulene production, this often involves overexpressing the α-humulene synthase gene and enzymes in the upstream mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which supply the FPP precursor. researchgate.netnih.govresearchgate.netnih.gov
Studies have demonstrated enhanced α-humulene production in various host organisms, including Escherichia coli, Candida tropicalis, and Yarrowia lipolytica, by overexpressing the α-humulene synthesis pathway and rate-limiting enzymes. nih.govresearchgate.netnih.govnih.govmdpi.com For example, overexpression of the entire α-humulene synthesis pathway and rate-limiting enzymes in C. tropicalis achieved significant α-humulene titers in fed-batch fermentation. researchgate.netnih.gov Overexpression of farnesyl diphosphate synthase (FPPS), which catalyzes the formation of FPP, has also been shown to increase α-humulene titers. mdpi.com Additionally, strategies such as downregulating competing pathways (e.g., ERG9 in yeast) and employing organelle engineering (targeting enzymes to peroxisomes) have been successfully applied to further boost α-humulene production. researchgate.netnih.govmdpi.comresearchgate.net
Here is a table summarizing some metabolic engineering efforts for α-humulene production:
| Host Organism | Engineering Strategy | Achieved Titer (mg/L) | Reference |
| Candida tropicalis | Overexpression of entire pathway and rate-limiting enzymes | 4115.42 | researchgate.netnih.gov |
| Escherichia coli | Heterologous mevalonate pathway + α-humulene synthase expression + in situ adsorption | 60.2 | nih.govresearchgate.net |
| Yarrowia lipolytica | Peroxisome engineering + utilization of waste cooking oil | 5900 | nih.gov |
| Saccharomyces cerevisiae | Overexpression of mevalonate pathway genes + terpene synthases + ERG9 downregulation + enzyme fusions | Up to 101.7 ± 6.9 | mdpi.com |
Metabolic engineering efforts continue to explore different strategies, including optimizing gene copy numbers, improving enzyme localization, and utilizing alternative carbon sources like waste cooking oil, to achieve higher and more cost-effective α-humulene production. nih.govnih.govresearchgate.net
Organelle Engineering and Compartmentalization Strategies
Metabolic engineering strategies for improving terpenoid production, including this compound-based compounds, often involve organelle engineering and compartmentalization in host organisms like yeast and Escherichia coli. nih.govrsc.orgmdpi.commdpi.comnih.govnih.govugent.be Eukaryotic cells offer various organelles such as the endoplasmic reticulum (ER), mitochondria, peroxisomes, and lipid droplets, which can provide specialized microenvironments for different metabolic pathways. nih.govmdpi.commdpi.comnih.gov
Compartmentalization can offer several advantages:
Increased local concentrations of substrates and enzymes, enhancing catalytic efficiency. rsc.orgmdpi.com
Reduced interference from competing metabolic pathways. mdpi.comnih.gov
Minimization of toxicity effects caused by the accumulation of hydrophobic intermediates or products. nih.govrsc.orgnih.govnih.gov
Provision of a suitable physiochemical environment and storage capacity for products. nih.govnih.gov
Studies have demonstrated the effectiveness of relocating terpene biosynthesis pathways to specific organelles. For example, introducing the mevalonate pathway or terpene synthesis pathways into peroxisomes in yeast has shown potential for increasing terpenoid titers. mdpi.comresearchgate.netresearchgate.net Engineering the ER, which is involved in the synthesis and transport of various metabolites and houses enzymes like cytochrome P450s, is also a focus for improving terpenoid synthesis efficiency, often by increasing ER size. nih.govresearchgate.net Lipid droplets, being lipophilic organelles, are considered promising for the synthesis and storage of lipophilic compounds like terpenoids. mdpi.commdpi.com
Data from research on compartmentalization strategies in yeast for terpenoid production highlight significant improvements in yield for various compounds. While specific data for this compound itself within these tables might be limited, the principle applies to sesquiterpenoids derived from FPP. Table 1 (based on information from search results) illustrates examples of terpenoid production improvements through organelle compartmentalization.
| Terpenoid Produced | Host Organism | Compartmentalization Strategy | Improvement/Titer | Source (Example) |
| Squalene | Saccharomyces cerevisiae | Harnessing peroxisomes | 138-fold improvement | researchgate.net |
| Squalene | Saccharomyces cerevisiae | Dual cytoplasmic and peroxisomal engineering | Further improvement | researchgate.net |
| α-humulene | Yeast | Introduce α-humulene synthesis pathway in peroxisome-engineered strain | 3.2 g/L, 5.5 g/L | researchgate.net |
| β-Amyrin | Yeast | Introduce MVA pathway into peroxisomes | 2.6 g/L | researchgate.net |
Cross-Kingdom Biosynthesis and Horizontal Gene Transfer Implications
The presence of terpene biosynthetic pathways and terpene synthase (TPS) genes across different kingdoms (plants, fungi, bacteria, and animals) suggests instances of cross-kingdom biosynthesis and the potential involvement of horizontal gene transfer (HGT). rsc.orgpnas.orgnih.govresearchgate.netpnas.orgresearchgate.net
While terpenes are well-known plant secondary metabolites, their production has been observed in animals, often serving as pheromones or defense chemicals. rsc.orgresearchgate.net In some insects, TPS enzymes have been found that are evolutionarily unrelated to canonical plant and microbial TPSs, instead resembling isoprenyl diphosphate synthases (IDSs). rsc.orgresearchgate.net Structural modifications in these IDS proteins are hypothesized to have facilitated the transition to TPS function. rsc.org
More direct evidence for HGT in terpene biosynthesis comes from studies in arthropods and fungi. Some arthropods, like mites, appear to have acquired TPS genes from microbial sources through HGT. rsc.orgresearchgate.net Similarly, research indicates that fungi have acquired TPS genes from bacteria via HGT, contributing to the chemical diversity of fungal terpenoids. nih.govresearchgate.net Phylogenetic analyses support the transfer of bacterial TPS-like genes into fungal lineages. nih.govresearchgate.net
The origin of the plant TPS family itself may also involve HGT from a bacterial host, alongside de novo gene fusion events. pnas.org These findings highlight HGT as a significant mechanism driving the evolution and distribution of terpene biosynthesis capabilities across diverse organisms, potentially influencing the presence and diversity of this compound-type compounds in various biological sources.
Advanced Chemical Reactivity and Transformation Studies of Humulane
Oxidation Reactions and Epoxide Chemistry of Humulane
The double bonds in this compound are susceptible to oxidation, leading to a variety of oxygenated derivatives, most notably epoxides. These epoxides are key intermediates that can undergo further transformations to yield a rich diversity of structures. stir.ac.uk
Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds. wikipedia.org In the atmosphere, α-humulene, a major sesquiterpene emitted by plants, readily reacts with ozone. researchgate.net This reaction proceeds via the Criegee mechanism, where ozone undergoes a 1,3-dipolar cycloaddition to a double bond to form a highly unstable primary ozonide (molozonide). wikipedia.orgresearchgate.netorganic-chemistry.org This intermediate rapidly decomposes into a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, also known as a Criegee intermediate. wikipedia.orgresearchgate.net
The Criegee intermediate is a key species that can undergo several subsequent reactions. It can react with the co-product carbonyl in another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (SOZ). researchgate.net Theoretical studies on α-humulene ozonolysis have shown that the formation of primary ozonides is highly exothermic with low potential energy barriers, making the reaction very facile. researchgate.net
Due to its three double bonds, the ozonolysis of α-humulene is a sequential process. The first-generation products are still reactive towards ozone, leading to second- and third-generation products. nih.govresearchgate.net This process is atmospherically relevant as it contributes to the formation of secondary organic aerosols (SOA). Experimental studies have identified a multitude of products from the gas-phase ozonolysis of α-humulene, including various dicarboxylic, hydroxy-oxocarboxylic, and oxo-carboxylic acids in the aerosol phase. nih.govresearchgate.net
Table 1: Rate Constants for the Gas-Phase Ozonolysis of α-Humulene and its Products
| Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| O₃ + α-humulene (k₀) | 1.17 x 10⁻¹⁴ nih.govresearchgate.net |
| O₃ + 1st gen. products (k₁) | (3.6 ± 0.9) x 10⁻¹⁶ nih.govresearchgate.net |
The formation of OH radicals is a minor pathway in the ozonolysis of α-humulene, with a large fraction of the excited Criegee intermediate being stabilized to form stable secondary ozonides. nih.govresearchgate.net
Humulene (B1216466) epoxides, formed by the oxidation of humulene's double bonds, can undergo hydrolysis under aqueous conditions, particularly at acidic pH. The hydrolysis of humulene epoxides II and III has been studied, revealing a complex mixture of products. acs.orgfao.orgacs.org The reaction involves the opening of the epoxide ring by water, which can be catalyzed by acid. rsc.org
Studies have shown that the hydrolysis of humulene epoxide II at pH 4.0 yields at least twelve compounds, while the hydrolysis of humulene epoxide III produces sixteen compounds under the same conditions. acs.org Notably, all the products identified from the hydrolysis of epoxide II are also found among the hydrolysis products of epoxide III. This observation points to a reversible transformation between the two epoxides, proceeding through a bicyclic diol intermediate. acs.org
The product mixture from these hydrolysis reactions includes various diols and compounds with different ring systems, indicating the involvement of carbocationic intermediates that lead to rearrangements and elimination reactions. acs.org
Table 2: Selected Hydrolysis Products of Humulene Epoxides II and III
| Compound Type | Example Products |
|---|---|
| Diols | Bicyclic diols, Stereoisomers of 2,6,6,9-tetramethyltricyclo[6.3.0.0²,⁴]undecane-5,9-diol |
| Alcohols | 4,8,11,11-tetramethyl-8-tricyclo[7.2.0.0²,⁶]undecen-4-ol |
Cycloaddition Reactions and Pericyclic Processes Involving this compound
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, involving a redistribution of bonding electrons. libretexts.orgwikipedia.orgmsu.edu Cycloadditions are a major class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.orgresearchgate.net
The most well-known cycloaddition is the [4+2] Diels-Alder reaction, which involves a conjugated diene (the 4π component) and a dienophile (the 2π component) to form a six-membered ring. fiveable.meamherst.edu The reaction is thermally allowed and highly stereospecific. fiveable.me Other types of cycloadditions include [2+2] cycloadditions, which are often photochemically induced, and 1,3-dipolar cycloadditions. fiveable.melibretexts.org
This compound, with its three isolated C=C double bonds, does not possess the conjugated diene system required for a classical intramolecular Diels-Alder reaction. However, its double bonds could potentially act as dienophiles or as the 2π component in intermolecular cycloadditions with suitable dienes. Furthermore, under photochemical conditions, intramolecular [2+2] cycloaddition between two of the double bonds is a plausible transformation, which would lead to the formation of complex, bridged tricyclic systems. Another possibility is the ene reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a double or triple bond (the "enophile"). libretexts.orglibretexts.org
While the general principles of cycloaddition and pericyclic reactions are well-established, specific, documented examples of this compound itself participating in such reactions were not prominent in the surveyed literature. Nevertheless, the structural features of this compound make it a theoretically interesting substrate for such transformations, which could be a fruitful area for future research in synthesizing novel polycyclic structures.
Derivatization for Structure-Activity Relationship (SAR) Studies (Excluding Biological Outcomes)
The inherent reactivity of the trisubstituted double bonds and the flexible eleven-membered ring of the this compound skeleton offer multiple avenues for derivatization. Key reactive sites for chemical modification include the endocyclic double bonds, which are susceptible to a variety of addition and cleavage reactions.
Epoxidation and Subsequent Transformations
One of the most common and versatile methods for modifying the this compound framework is through epoxidation of its double bonds. The resulting epoxides are stable, isolable intermediates that can be further transformed into a range of derivatives. The regioselectivity of epoxidation can often be controlled by the choice of reagents and reaction conditions.
For instance, treatment of humulene, a close isomer of this compound, with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) can yield a mixture of mono-, di-, and tri-epoxides. These epoxides serve as valuable precursors for further derivatization.
Acid-catalyzed rearrangement of these epoxides is a particularly fruitful strategy for generating diverse molecular skeletons. Depending on the specific epoxide isomer and the acid catalyst employed, a variety of transannular cyclizations and rearrangements can occur, leading to novel bicyclic and tricyclic structures. This approach significantly expands the structural diversity of the derivative library.
Interactive Table: Representative Epoxidation and Rearrangement Products of Humulene
| Starting Material | Reagent(s) | Product Type | Key Structural Features |
| Humulene | m-CPBA | Humulene 6,7-epoxide | Epoxide ring at the C6-C7 double bond |
| Humulene | m-CPBA | Humulene 9,10-epoxide | Epoxide ring at the C9-C10 double bond |
| Humulene 6,7-epoxide | Tetracyanoethylene (TCNE) | Bicyclic ether | Formation of a new ether linkage |
| Humulene 9,10-epoxide | Lewis Acids (e.g., SnCl₄) | Bicyclohumulenone, Africanol | Transannular cyclization products |
Ozonolysis for Ring Modification
Ozonolysis provides a method for the oxidative cleavage of the double bonds within the this compound ring, leading to the formation of carbonyl compounds such as aldehydes and ketones. This reaction fundamentally alters the macrocyclic structure and introduces new functional groups that can be used for subsequent derivatizations.
The reaction of α-humulene with ozone initially attacks one of the double bonds, and subsequent reactions can lead to the cleavage of the other double bonds, resulting in a cascade of products. The initially formed ozonides can be worked up under reductive (e.g., with dimethyl sulfide (B99878) or zinc) or oxidative (e.g., with hydrogen peroxide) conditions to yield different functional groups.
The resulting carbonyl derivatives can then be subjected to a wide array of classical carbonyl chemistry, including aldol (B89426) condensations, Wittig reactions, and reductions, to generate a diverse set of analogs with modified ring sizes and appended side chains.
Interactive Table: Potential Derivatives from Ozonolysis of this compound
| Reaction | Work-up Condition | Intermediate Functional Groups | Potential Final Derivatives |
| Ozonolysis of one double bond | Reductive (e.g., DMS) | Aldehyde, Ketone | Diols (after reduction), Alkenes (Wittig) |
| Ozonolysis of one double bond | Oxidative (e.g., H₂O₂) | Carboxylic Acid, Ketone | Esters, Amides |
| Complete Ozonolysis | Reductive (e.g., DMS) | Multiple Aldehydes/Ketones | Complex polyols, acyclic structures |
Hydroboration-Oxidation
The hydroboration-oxidation reaction offers a pathway to introduce hydroxyl groups onto the this compound skeleton with anti-Markovnikov regioselectivity. This two-step process involves the addition of a borane (B79455) reagent across a double bond, followed by oxidation, typically with hydrogen peroxide and a base.
This reaction allows for the controlled introduction of alcohol functionalities at less substituted positions of the double bonds, providing derivatives that are complementary to those obtained through acid-catalyzed hydration (which follows Markovnikov's rule). The resulting alcohols can be further derivatized, for example, through esterification or oxidation to ketones.
Photochemical Transformations
Photochemical reactions provide a means to induce transformations that are often not accessible through thermal methods. Irradiation of this compound or its derivatives can lead to intramolecular [2+2] cycloadditions and other rearrangements, resulting in unique and complex polycyclic structures. The specific products formed are dependent on the wavelength of light used and the presence of photosensitizers. These transformations can significantly alter the three-dimensional shape of the molecule, which is a key parameter in SAR studies.
Theoretical and Computational Chemistry Applied to Humulane
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to study the electronic structure and stability of molecules like humulane wikipedia.orgnrel.govornl.govresearchgate.net. DFT methods can provide insights into the distribution of electrons, molecular orbitals, and the relative energies of different molecular states wikipedia.orgnrel.govresearchgate.net. These calculations are essential for understanding the intrinsic properties of this compound and predicting its behavior in various chemical environments wikipedia.orgyoutube.com. The accuracy of DFT methods for predicting chemical shifts has improved significantly, making them applicable to medium-sized natural products with moderate computational costs acdlabs.com.
Energetics of Conformational Isomers and Transition States
This compound, with its flexible 11-membered ring, exists as an ensemble of different conformational isomers wikipedia.orgnih.gov. Understanding the relative energies and interconversion pathways of these conformers is crucial for comprehending its reactivity and biological activity acs.orgmun.ca. DFT calculations are employed to explore the conformational space of this compound and determine the energetics of these isomers nih.govresearchgate.net. This involves identifying stable conformers (energy minima) and the transition states connecting them on the potential energy surface researchgate.netunibas.itunam.mx. Characterizing these transition states allows for the calculation of activation energies for conformational interconversion, providing insights into the dynamics of the molecule nih.govresearchgate.netarxiv.org. For humulene (B1216466) (a related sesquiterpene), computational exploration has identified four different conformations, each being chiral with two enantiomeric forms, resulting in a total of eight conformers nih.gov. The potential energy surface for their interconversion has been characterized using intrinsic reaction coordinate analyses nih.gov.
Prediction of Spectroscopic Parameters (e.g., NMR, ECD)
Computational methods are valuable for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD) spectra nih.govnih.govschrodinger.comnih.govmdpi.com. DFT calculations can be used to compute NMR shielding constants, which can then be related to experimental chemical shifts researchgate.netacdlabs.comschrodinger.comnih.gov. This is particularly useful for structure elucidation and confirming the identity of isolated compounds researchgate.netacdlabs.comresearchgate.net. Predicted NMR spectra can also provide insights into conformational effects schrodinger.com.
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to predict ECD spectra, which are sensitive to the absolute configuration and conformation of chiral molecules schrodinger.comnih.govmdpi.comfaccts.de. By comparing calculated ECD spectra of different possible stereoisomers and conformers with experimental data, the absolute configuration of this compound derivatives can be determined schrodinger.comnih.govfaccts.de. Automated Boltzmann averaging of calculated spectra from different conformers is often employed to compare with experimental results obtained from a mixture of conformers in solution schrodinger.commdpi.com.
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational sampling and transitions over time mun.cafrontiersin.orgnih.govresearchgate.net. Unlike static quantum chemical calculations that explore energy minima and transition states, MD simulations provide a view of how a molecule moves and explores its conformational space at a given temperature mun.cafrontiersin.orgnih.govresearchgate.net.
This compound Conformations in Solution and Complex Environments
MD simulations can be used to investigate the preferred conformations of this compound in different environments, such as in solution or within more complex biological systems wikipedia.orgarxiv.orgmdpi.com. Explicit solvent models in MD simulations can capture the interactions between this compound and solvent molecules, which can influence its conformational ensemble mun.camdpi.com. These simulations help to understand how the environment affects the flexibility and shape of the this compound ring mdpi.com. Studies on other molecules with flexible rings have shown that MD simulations can reveal solution-state conformations and their dependence on factors like salt concentration arxiv.orgmdpi.com.
Protein-Ligand Interaction Dynamics (Theoretical Docking)
Theoretical docking and MD simulations are frequently combined to study the interactions between small molecules like this compound and proteins researchgate.netdiva-portal.orgnih.govnih.govfrontiersin.org. Molecular docking predicts the likely binding poses of a ligand within a protein's binding site based on shape and chemical complementarity diva-portal.orgnih.govnih.govfrontiersin.org. However, docking typically treats molecules as rigid or semi-flexible frontiersin.org. MD simulations, following docking, can provide a more realistic picture of the protein-ligand complex's dynamic stability and the nature of the interactions over time researchgate.netdiva-portal.orgnih.gov. This includes analyzing the persistence of hydrogen bonds, salt bridges, and hydrophobic contacts nih.gov. For instance, MD simulations have been used to study the interaction of humulene with SOD1 protein, showing the stability of the protein-ligand complex and highlighting interactions with specific residues researchgate.net.
Reaction Mechanism Computations for Biosynthetic and Synthetic Pathways
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions involving this compound, both in biological synthesis (biosynthesis) and laboratory synthesis wikipedia.orgnrel.govunibas.itresearchgate.netdiva-portal.org. DFT calculations can be used to map out reaction pathways by identifying intermediates and transition states, allowing for the calculation of activation energies and reaction free energies nrel.govresearchgate.netunibas.itresearchgate.net. This helps in understanding why certain reactions occur and predicting the feasibility of new transformations unibas.itresearchgate.net.
For example, computational studies have investigated the biosynthesis of sesquiterpenes derived from farnesyl diphosphate (B83284), including humulene, through carbocation cascades ucdavis.eduacs.org. DFT calculations have been used to propose and evaluate alternative biosynthetic pathways, shedding light on complex skeletal rearrangements and the role of carbocation intermediates acs.org. These computational insights can complement and guide experimental investigations into enzyme mechanisms and synthetic strategies acs.orgnih.govresearchgate.netchemrxiv.org.
Virtual Screening and Ligand-Based Design for this compound Analogues (Purely Computational)
Computational methods, particularly virtual screening (VS) and ligand-based drug design (LBDD), play a significant role in modern drug discovery by accelerating the identification and optimization of potential therapeutic compounds. These in silico techniques allow researchers to analyze large chemical libraries and predict the biological activity of molecules based on their structural and physicochemical properties, often without requiring prior knowledge of the target's three-dimensional structure nih.govthegoodscentscompany.comguidetopharmacology.org.
Ligand-Based Virtual Screening (LBVS) is employed when the 3D structure of the therapeutic target is unknown, but a set of molecules with known activity against that target is available. By analyzing the structural features and properties of these active compounds, LBVS methods can identify structure-activity relationships (SAR) and predict the activity of novel molecules nih.govthegoodscentscompany.comwikipedia.org. Key techniques within LBDD and LBVS include Quantitative Structure-Activity Relationships (QSAR), pharmacophore modeling, molecular fingerprints, and similarity searching nih.govthegoodscentscompany.comguidetopharmacology.orgwikipedia.orgthegoodscentscompany.com. QSAR models establish mathematical relationships between molecular descriptors (representing chemical and structural features) and biological activity, allowing for the prediction of activity for new compounds nih.govthegoodscentscompany.com. Pharmacophore models represent the essential 3D arrangement of chemical features required for a molecule to bind to a specific biological target and exert a biological effect flybase.org. Molecular fingerprints encode the structural information of a molecule into a numerical vector, enabling rapid similarity comparisons between compounds wikipedia.org.
While comprehensive, dedicated purely computational virtual screening and ligand-based design studies focused solely on a broad library of this compound analogues were not extensively detailed in the reviewed literature, computational approaches have been applied to humulene and its derivatives in the context of identifying potential biological activities. These studies often utilize techniques like molecular docking, which is a component of structure-based virtual screening but can also inform ligand-based approaches by providing insights into binding modes and affinities nih.govthegoodscentscompany.com.
For instance, in silico studies investigating the larvicidal activity of terpenes and terpenoids, including alpha-humulene and beta-caryophyllene (B1668595) (a this compound isomer), against Culex quinquefasciatus involved docking studies on the sterol carrier protein-2 (SCP-2) as a possible target foodb.ca. These studies aimed to understand the structural characteristics responsible for activity and develop structure-activity relationship models foodb.ca. Alpha-humulene and beta-caryophyllene were among the compounds tested and showed the ability to interact with the SCP-2 protein, exhibiting higher binding energy compared to other tested molecules foodb.ca.
Another study involving the in silico profiling of phytochemicals from Aframomum melegueta for potential anti-prostate therapeutic candidates included humulene and caryophyllene (B1175711) thegoodscentscompany.com. This research utilized computational tools such as molecular docking, alongside predictions of bioactivity and ADMET properties thegoodscentscompany.com. The phytochemicals, including caryophyllene and humulene, demonstrated binding affinity for receptors relevant to prostate carcinoma, in some cases comparable to or higher than reference drugs in docking simulations thegoodscentscompany.com.
Furthermore, the potential activity of caryophyllene derivatives as Xanthine Oxidase inhibitors has been explored through molecular docking-based virtual screening. This study assessed the binding affinities of several caryophyllene derivatives against Xanthine Oxidase, revealing that their conformational structure and chemical properties influenced their interaction with the enzyme.
Future Directions and Emerging Research Frontiers for Humulane
Integration of Artificial Intelligence and Machine Learning in Humulane Research
One of the key applications of AI and ML in this compound research is the prediction of bioactivity. rsc.orgnih.gov By developing quantitative structure-activity relationship (QSAR) models, researchers can forecast the biological effects of novel this compound derivatives against various targets, such as cancer cells or microbes. researchgate.netmdpi.comscielo.br For instance, machine learning algorithms can be trained on existing data of this compound compounds and their known activities to predict the potential of new, unsynthesized derivatives. researchgate.netscielo.br This in silico screening allows for the prioritization of compounds for synthesis and biological testing, saving significant time and resources. mdpi.com
Furthermore, AI can aid in elucidating the complex mechanisms of action of this compound. By analyzing large-scale biological data, such as transcriptomics or proteomics, machine learning models can identify potential molecular targets and signaling pathways affected by this compound treatment. This can help to uncover novel therapeutic applications and provide a deeper understanding of its pharmacological effects. nih.gov
Computational modeling is also being used to understand the conformational flexibility of the 11-membered ring of this compound, which is crucial for its biological activity. wikipedia.org Advanced computational methods can explore the conformational space of this compound and its derivatives, providing insights into how they interact with biological targets. frontiersin.org
Sustainable and Green Chemistry Approaches for this compound Synthesis
The increasing demand for natural products like this compound necessitates the development of sustainable and environmentally friendly production methods. Green chemistry principles are being applied to both the extraction from natural sources and the chemical synthesis of this compound and its derivatives.
Traditional methods of obtaining this compound often involve extraction from plants, which can be inefficient and unsustainable. researchgate.net Recent research has focused on utilizing waste materials, such as grass clippings, as a growth medium for microorganisms engineered to produce α-humulene. mdpi.comnih.gov This approach represents a significant step towards a circular bioeconomy, transforming low-value biomass into a high-value chemical. mdpi.com While the yields from such methods are currently lower than those from established media, optimization of the process holds promise for comparable product concentrations. mdpi.comnih.gov
Advanced Biosynthetic Pathway Engineering for Novel this compound Scaffolds
Metabolic engineering and synthetic biology are revolutionizing the production of this compound and paving the way for the creation of novel derivatives. nih.govfrontiersin.org By manipulating the biosynthetic pathways in microorganisms like Saccharomyces cerevisiae and Yarrowia lipolytica, researchers can significantly increase the yield of α-humulene and generate new this compound-based structures. researchgate.netresearchgate.netnih.gov
A key strategy involves the heterologous expression of genes encoding enzymes in the this compound biosynthetic pathway. mdpi.commdpi.com For instance, the gene for α-humulene synthase, the enzyme responsible for cyclizing farnesyl diphosphate (B83284) to α-humulene, has been cloned and functionally characterized. mdpi.com Overexpression of this synthase, along with other enzymes in the mevalonate (B85504) pathway, can lead to a significant boost in α-humulene production. mdpi.com
To further enhance yields, researchers are employing strategies like downregulating competing metabolic pathways. researchgate.netmdpi.com For example, repressing the ERG9 gene, which diverts the precursor farnesyl diphosphate towards sterol biosynthesis, has been shown to dramatically improve α-humulene production in yeast. mdpi.com
Furthermore, protein engineering techniques are being used to create novel this compound scaffolds. By introducing mutations into the active site of terpene synthases, scientists can alter their product specificity, leading to the formation of new and diverse this compound-type structures. nih.gov The use of synthetic scaffolds, where enzymes in a pathway are physically brought together, can also enhance the efficiency of multi-step reactions and enable the creation of novel compounds through combinatorial biosynthesis. anr.frwhiterose.ac.ukfrontiersin.org
Unexplored Chemical Reactivity and Derivatization Opportunities
The unique 11-membered macrocyclic structure of this compound presents a rich landscape for chemical exploration and the synthesis of novel derivatives. frontiersin.org The presence of three double bonds offers multiple sites for chemical modification, allowing for the creation of a diverse library of this compound-based compounds with potentially new biological activities. wikipedia.org
One area of interest is the targeted hydroxylation of the this compound skeleton. Enzymes such as α-humulene 10-hydroxylase, a cytochrome P450-dependent monooxygenase, can introduce a hydroxyl group at a specific position, altering the molecule's properties. ontosight.ai The ability to clone and express such enzymes in microbial hosts opens up possibilities for the biotechnological production of specific hydroxylated this compound derivatives. ontosight.ai
Derivatization strategies are also crucial for analytical purposes. For instance, in the analysis of cannabinoids and terpenes in Cannabis sativa, derivatization can be used to protect certain functional groups and improve the volatility of the analytes for gas chromatography. nih.gov However, the development of methods that avoid time-consuming derivatization steps, such as liquid chromatography, is also a focus. nih.gov Solid-phase extraction and derivatization techniques are also being explored for the analysis of various organic compounds. science.gov
The synthesis of new this compound derivatives is an active area of research. For example, the intramolecular alkylation of a protected cyanohydrin has been used to synthesize cycloundecatrienones, which are humulene (B1216466) derivatives. researchgate.net The exploration of transannular cycloaddition reactions within the this compound core has also led to the synthesis of complex polycyclic structures. beilstein-journals.org These synthetic efforts not only provide access to novel compounds for biological screening but also contribute to a deeper understanding of the fundamental reactivity of the this compound ring system.
Discovery of Novel Biological Mechanisms and Unconventional Molecular Targets for this compound Research
While this compound has been studied for its anti-inflammatory, anticancer, and antimicrobial properties, there is still much to learn about its precise mechanisms of action and its full therapeutic potential. nih.govresearchgate.net Future research will likely focus on identifying novel biological targets and uncovering unconventional therapeutic applications for this compound and its derivatives.
Recent studies have begun to shed light on the molecular pathways affected by α-humulene. For example, it has been shown to induce mitochondrial dysfunction and increase the production of reactive oxygen species in cancer cells. nih.govnih.govthieme-connect.com It also appears to interact with the endocannabinoid system, exhibiting cannabimimetic properties through cannabinoid 1 and adenosine (B11128) A2a receptors. nih.govnih.govthieme-connect.com
A significant area of future investigation will be the identification of direct molecular targets of humulene. Molecular docking studies have started to explore the binding of α-humulene to various protein targets, such as the HER-2 receptor, suggesting its potential as a targeted anticancer agent. researchgate.net The multi-target nature of this compound, where it interacts with diverse biological pathways, presents a departure from the traditional "one-target-one-drug" paradigm and suggests its potential for treating complex diseases. nih.govthieme-connect.com
Moreover, the appetite-suppressant properties of humulene, although currently supported by anecdotal evidence, warrant further investigation. releaf.co.uk Understanding the mechanism behind this effect could lead to new therapeutic strategies for conditions related to overeating. releaf.co.uk
The antimicrobial and antibiofilm activities of humulene also represent a promising area for future research, particularly in the context of rising antibiotic resistance. releaf.co.uk Studies have shown its ability to inhibit the growth of bacteria and reduce the expression of genes associated with biofilm formation. releaf.co.uk
A comprehensive scoping review of α-humulene research highlighted several potential barriers to its clinical translation, including variability in yields from natural sources and challenges with bioavailability. nih.govnih.govthieme-connect.comresearchgate.net Rigorous pharmacokinetic and mechanistic studies are therefore crucial to fully unlock the therapeutic potential of this intriguing natural compound. nih.govnih.govthieme-connect.comresearchgate.net
Q & A
Q. How can researchers address gaps in this compound’s structure-activity relationship (SAR) data?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., hydroxylation, methylation). Use machine learning (e.g., Random Forest, SVM) to correlate structural features with bioactivity. Publish datasets in open-access repositories for community validation .
Data Presentation and Validation
- Tables : Include comparative tables for yield, purity, and bioactivity metrics across experimental conditions.
- Reproducibility Checklists : Adopt templates from journals like Nature Protocols or ACS Guidelines to document methods .
- Ethical Disclosures : Declare conflicts of interest and funding sources in all publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
